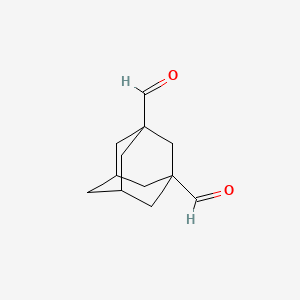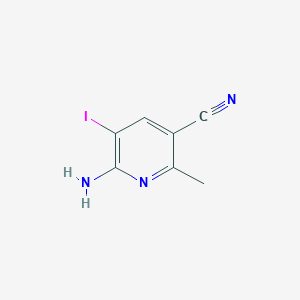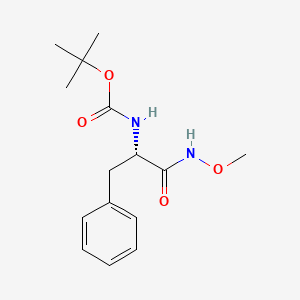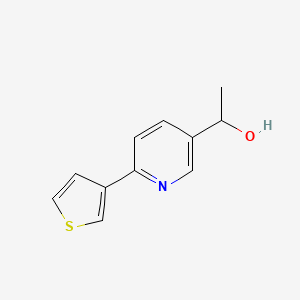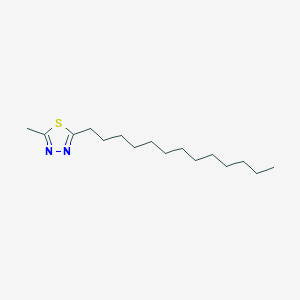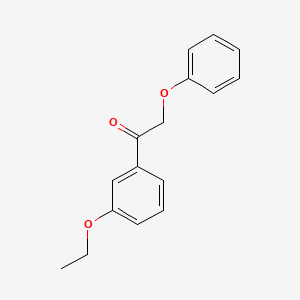
N-phenyl-2-biphenylamine
Vue d'ensemble
Description
N-phenyl-2-biphenylamine is an organic compound with the molecular formula C12H11N. It is an amine derivative of biphenyl, characterized by the presence of a phenyl group attached to the nitrogen atom of biphenyl-2-amine. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-phenyl-2-biphenylamine can be synthesized through several methods. One common approach involves the palladium-catalyzed amination of biphenyl derivatives. For instance, the reaction of biphenyl-2-amine with phenyl iodide in the presence of a palladium catalyst and a base can yield this compound . Another method involves the reduction of nitro derivatives of biphenyl, followed by amination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use palladium or other transition metal catalysts to facilitate the amination reactions. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-2-biphenylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the phenyl groups can be functionalized
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, nitroso compounds, and nitro compounds. These products have diverse applications in organic synthesis and material science .
Applications De Recherche Scientifique
N-phenyl-2-biphenylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of N-phenyl-2-biphenylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-phenyl-2-biphenylamine include:
2-Aminobiphenyl: An amine derivative of biphenyl with similar structural features.
4-Aminobiphenyl: Another biphenyl derivative with the amine group in a different position.
N-phenyl-1-naphthylamine: A compound with a similar amine structure but with a naphthalene ring instead of biphenyl .
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science .
Propriétés
Formule moléculaire |
C18H15N |
|---|---|
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
N,2-diphenylaniline |
InChI |
InChI=1S/C18H15N/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14,19H |
Clé InChI |
NJVSFOMTEFOHMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

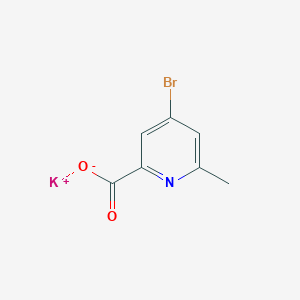
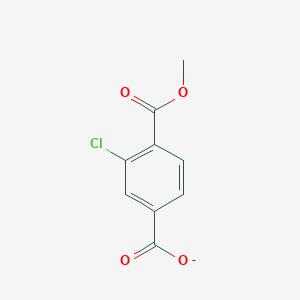
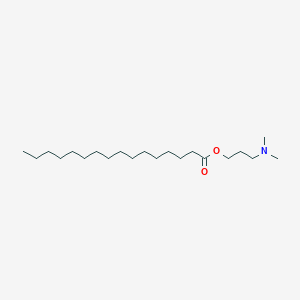
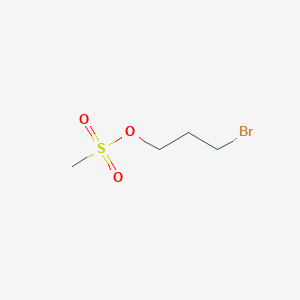
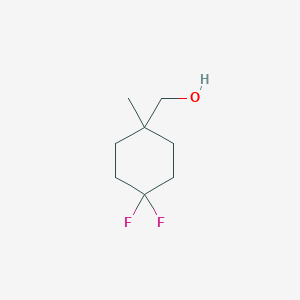
![1-Piperidineacetamide,4-[methyl(4-methylphenyl)amino]-n-[4-[(methylsulfonyl)amino]phenyl]-](/img/structure/B8503558.png)
